(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol
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Overview
Description
(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound with a molecular formula of C15H12Cl2N2O. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Scientific Research Applications
(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-aminobenzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring, enhancing their chemical and biological properties.
Mechanism of Action
The mechanism of action of (1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorobenzyl)-1H-imidazole: This compound has a similar structure but lacks the benzimidazole ring.
N-(3,4-dichlorobenzyl)-4,5-dihydro-1H-imidazol-2-amine: Another related compound with a different substitution pattern on the imidazole ring.
Uniqueness
(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of both the benzimidazole and benzyl groups, which confer distinct chemical and biological properties. This dual functionality allows the compound to interact with a broader range of molecular targets and exhibit diverse biological activities.
Properties
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c16-11-6-5-10(7-12(11)17)8-19-14-4-2-1-3-13(14)18-15(19)9-20/h1-7,20H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPAVMZVZVXYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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